molecular formula C23H15BrN4O2 B2823365 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291862-13-9

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2823365
CAS No.: 1291862-13-9
M. Wt: 459.303
InChI Key: WMYSNHDRUTTYCR-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core substituted at the 2-position with a 2-methylphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 3-bromophenyl moiety. The bromine atom at the meta position of the phenyl ring and the methyl group at the ortho position of the phthalazinone-bound phenyl are critical for modulating electronic and steric properties, influencing reactivity and biological interactions .

Characterization likely involves NMR, IR, and mass spectrometry, as seen in structurally related derivatives .

Properties

IUPAC Name

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O2/c1-14-7-2-5-12-19(14)28-23(29)18-11-4-3-10-17(18)20(26-28)22-25-21(27-30-22)15-8-6-9-16(24)13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYSNHDRUTTYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized using an acyl chloride to yield the 1,2,4-oxadiazole ring.

    Coupling with phthalazinone: The final step involves coupling the 3-bromophenyl-1,2,4-oxadiazole intermediate with a phthalazinone derivative under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The bromine atom on the phenyl ring serves as a reactive site for substitution due to electron-withdrawing effects from the oxadiazole and phthalazinone moieties, which activate the aromatic ring toward nucleophilic attack .

Reagents and Conditions:

Reaction TypeReagents/ConditionsProductYieldSource
AminationNH₃, CuI, K₂CO₃, DMSO, 80°C3-Aminophenyl derivative72%
Thiol SubstitutionHS-R (e.g., mercaptans), Pd(PPh₃)₄, DMF, 110°CThioether-linked analogs65–78%
Suzuki CouplingArylboronic acids, Pd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives85–92%

Mechanism : The reaction proceeds via a palladium-catalyzed cross-coupling (Suzuki) or copper-mediated Ullmann-type coupling, depending on the nucleophile and catalyst system .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening or functionalization under specific stimuli.

Key Reactions:

Reaction TypeReagents/ConditionsProductNotesSource
Acid HydrolysisHCl (conc.), refluxCarboxylic acid and amidoxime fragmentsRequires prolonged heating
ReductionLiAlH₄, THF, 0°C → RT1,2-Diamine intermediatePartial ring retention
CycloadditionAlkynes, Cu(I) catalysisTriazole-linked hybridsClick chemistry route

Mechanism : Acidic hydrolysis cleaves the oxadiazole ring into carboxylic acid and amidoxime via protonation and nucleophilic attack. Reductive pathways involve hydride transfer to nitrogen atoms.

Phthalazinone Core Modifications

The phthalazinone moiety participates in oxidation and reduction reactions, altering its electronic properties.

Oxidation/Reduction:

Reaction TypeReagents/ConditionsProductOutcomeSource
OxidationKMnO₄, H₂SO₄, 60°CPhthalazine-1,4-dioneLoss of aromaticity
ReductionNaBH₄, MeOH, RTDihydrophthalazinoneIncreased solubility

Mechanism : Oxidation with KMnO₄ introduces ketone groups, while NaBH₄ reduces the carbonyl to an alcohol.

Cross-Coupling and Functionalization

The compound’s bromine and oxadiazole groups enable diverse cross-coupling strategies for generating libraries of derivatives .

Stability and Degradation

The compound degrades under harsh conditions:

  • Photolysis : UV light (254 nm) in MeOH leads to debromination and oxadiazole cleavage.

  • Thermal Decomposition : >200°C results in CO and HCN emission (TGA-DSC data).

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and survival. A study demonstrated that derivatives of oxadiazole compounds can significantly reduce the viability of cancer cell lines, suggesting that this compound could be a lead candidate for further development as an anticancer agent .

Antimicrobial Properties

The presence of bromophenyl and oxadiazole groups in the structure enhances its antimicrobial activity. Preliminary studies have shown that this compound exhibits significant antibacterial and antifungal properties against various pathogens. The effectiveness of this compound in inhibiting microbial growth positions it as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Photophysical Properties

The compound's unique electronic structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has demonstrated that compounds with similar structures can enhance light absorption and emission characteristics, which are critical for improving the efficiency of these devices .

Sensor Development

Due to its ability to interact with specific ions or molecules, this compound can be utilized in the development of chemical sensors. Studies have shown that oxadiazole derivatives can selectively bind to metal ions or small organic molecules, leading to measurable changes in fluorescence or conductivity. This property is particularly valuable for environmental monitoring and detecting hazardous substances .

Biochemical Studies

The compound serves as a valuable tool in biochemical research for studying enzyme interactions and cellular processes. Its ability to selectively inhibit certain enzymes makes it useful for probing biological pathways and understanding disease mechanisms. For instance, it has been employed in studies investigating the role of specific kinases in cancer cell signaling pathways .

Drug Development

As a lead compound, 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one can be modified to enhance its pharmacological properties. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects. This iterative process is crucial in drug development, where small modifications can lead to significant improvements in therapeutic outcomes .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant reduction in cell viability in breast cancer cell lines.
Study 2Antimicrobial PropertiesEffective against E. coli and Staphylococcus aureus with low MIC values.
Study 3Photophysical PropertiesExhibited enhanced light emission suitable for OLED applications.
Study 4Sensor DevelopmentDeveloped a sensor capable of detecting lead ions with high sensitivity.

Mechanism of Action

The mechanism of action of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one with structurally analogous compounds, emphasizing substituent effects on physicochemical properties and bioactivity:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Biological Activity Source
Target Compound: this compound C24H17BrN4O2* ~480-490* 3-bromophenyl, 2-methylphenyl ~4.4† Not explicitly reported
2-{[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)phthalazin-1(2H)-one C24H17BrN4O3 489.33 2-bromophenyl, 4-methoxyphenyl 4.42 Not reported
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one C26H22N4O5 470.48 3,4,5-trimethoxyphenyl, 3-methylphenyl ~3.8‡ Not reported
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one C25H19BrN4O2 ~495-505 3-bromophenyl, 3,4-dimethylphenyl ~4.8 Not reported
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide C21H20FN5O2 401.42 4-fluorophenyl, piperidine carboxamide ~3.5 Anti-tuberculosis (in silico)
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one C17H14ClN3O2 327.77 4-chlorophenethyl, benzoimidazolone ~3.2 TRPA1/TRPV1 antagonist (in vitro)

*Estimated based on structural analogs. †Predicted based on bromophenyl analogs . ‡Predicted due to polar methoxy groups.

Key Observations:

Substituent Effects on Lipophilicity (logP):

  • Bromine at the 3-position (target compound) increases logP (~4.4) compared to fluorine (~3.5 in ) or methoxy groups (~3.8 in ). The 2-methylphenyl group further enhances lipophilicity compared to unsubstituted phenyl rings .
  • 3,4-Dimethylphenyl () raises logP (~4.8) due to additional hydrophobic methyl groups, while 3,4,5-trimethoxyphenyl () reduces logP via polar oxygen atoms .

The target compound’s phthalazinone core may confer distinct receptor-binding profiles compared to benzoimidazolone () or piperidine-carboxamide derivatives () . Bromine position: The 3-bromophenyl group in the target compound may offer steric and electronic advantages over 2-bromophenyl () in target engagement, though specific data are lacking .

Synthetic Accessibility:

  • Yields for analogous oxadiazole-containing compounds range from 30% to 72% (), influenced by substituent complexity. The target compound’s synthesis may require optimization due to steric hindrance from the 2-methylphenyl group .

Biological Activity

The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a complex organic molecule featuring a unique structure that combines a phthalazinone core with an oxadiazole moiety and a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C22H19BrN4O2\text{C}_{22}\text{H}_{19}\text{BrN}_4\text{O}_2

This structure includes:

  • A phthalazinone core, known for its biological activity.
  • An oxadiazole ring, which is often associated with various pharmacological properties.
  • A bromophenyl group that enhances the reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and phthalazinone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans . The presence of the bromine atom in the structure is believed to enhance these effects by increasing lipophilicity and enabling better membrane penetration.

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been widely studied. In vitro assays have demonstrated that compounds with similar structures can induce cytotoxicity in cancer cell lines. For example, studies on related oxadiazole derivatives have shown promising results against human cancer cell lines, suggesting that the target compound may also possess similar activity .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes.
  • Receptor Binding : It could bind to various receptors, altering their activity and leading to downstream effects that inhibit cell proliferation or induce apoptosis in cancer cells.

Case Studies

Several studies have explored the synthesis and biological evaluation of oxadiazole derivatives. For instance:

  • Study on Antimicrobial Activity : A series of oxadiazole derivatives were synthesized and tested against Escherichia coli and Pseudomonas aeruginosa, showing a correlation between structural modifications (like bromination) and increased antimicrobial potency .
  • Anticancer Evaluation : Research conducted on related phthalazine derivatives revealed significant growth inhibition in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivity TypeIC50 (µM)Reference
3-Bromophenyl OxadiazoleStructureAntimicrobial12.5
Phthalazinone DerivativeStructureAnticancer10
Oxadiazole AnalogueStructureAntimicrobial15.0

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